REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][CH2:8][CH2:9][C:10]([N:12]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[CH2:16][CH2:15][C:14]2[CH:23]=[CH:24][C:25]([Cl:27])=[CH:26][C:13]1=2)=O.O.[OH-].[Na+]>O1CCCC1>[Cl:27][C:25]1[CH:24]=[CH:23][C:14]2[CH2:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:12]([CH2:10][CH2:9][CH2:8][Cl:7])[C:13]=2[CH:26]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
18.7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
amide
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)N1C2=C(CCC3=C1C=CC=C3)C=CC(=C2)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled on an icebath
|
Type
|
ADDITION
|
Details
|
Concentrated sulphuric acid (0.5 ml) was added dropwise, with caution, over 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
More dry tetrahydrofuran (20 ml) was added
|
Type
|
CUSTOM
|
Details
|
for evaporated solvent
|
Type
|
ADDITION
|
Details
|
Additional tetrahydrofuran was added (20 ml)
|
Type
|
CUSTOM
|
Details
|
the icebath was removed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 75 minutes at room temperature
|
Duration
|
75 min
|
Type
|
ADDITION
|
Details
|
dropwise added over 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered (hyflo)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(N(C3=C(CC2)C=CC=C3)CCCCl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |